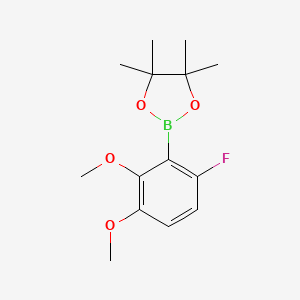
2-(6-Fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring and a dioxaborolane moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-fluoro-2,3-dimethoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the fluorinated aromatic ring can yield various hydrogenated derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-fluoro-2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxyphenyl derivatives.
Substitution: Formation of 6-substituted-2,3-dimethoxyphenyl derivatives.
Applications De Recherche Scientifique
2-(6-Fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-aryl intermediate, which undergoes reductive elimination to yield the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Fluoro-2,3-dimethoxyphenyl)boronic acid
- 5-(6-Fluoro-2,3-dimethoxyphenyl)oxazole
- 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane
Uniqueness
2-(6-Fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which provides enhanced stability and reactivity in cross-coupling reactions compared to other boronic acids and esters. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C14H20BFO4 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
2-(6-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)11-9(16)7-8-10(17-5)12(11)18-6/h7-8H,1-6H3 |
Clé InChI |
MCQYUUAAXWRZHL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


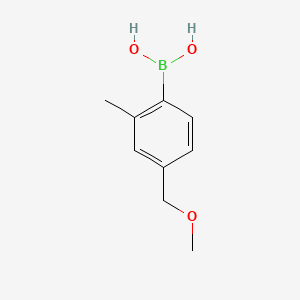
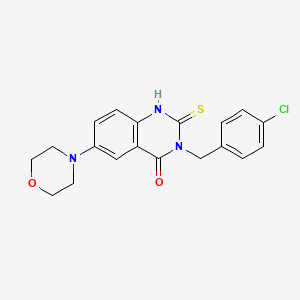
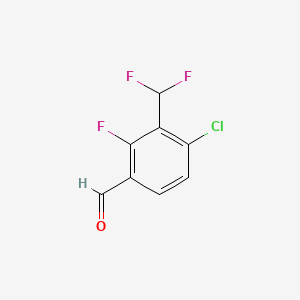
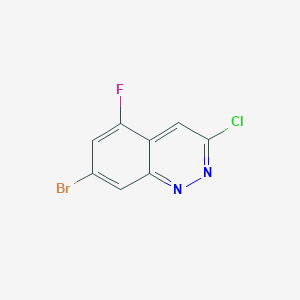
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
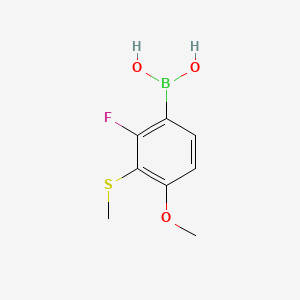
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
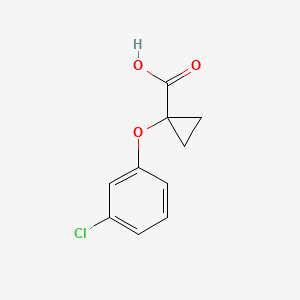
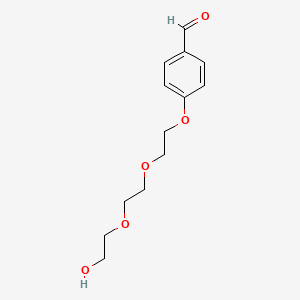
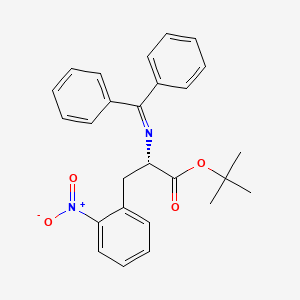
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
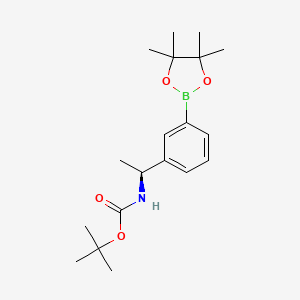
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
